molecular formula C10H11F3N2O B14808466 (3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine

(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine

Cat. No.: B14808466
M. Wt: 232.20 g/mol
InChI Key: KCRLSDSJQRIPMU-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group, a trifluoromethyl group, and a methanamine group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy group can interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropoxy group in (3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanamine distinguishes it from other similar compounds. This group can confer additional steric and electronic effects, potentially enhancing the compound’s biological activity and specificity .

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

[3-cyclopropyloxy-5-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-4-15-5-9(7(8)3-14)16-6-1-2-6/h4-6H,1-3,14H2

InChI Key

KCRLSDSJQRIPMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C(F)(F)F)CN

Origin of Product

United States

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